Benzylphenylsulfid

Übersicht

Beschreibung

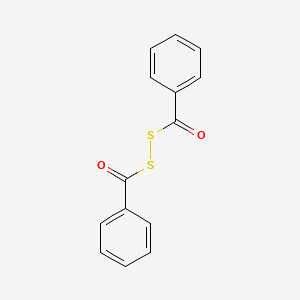

Benzyl phenyl sulfide (BPS) is a chemical compound that belongs to the family of phenyl sulfides, which are sulfur-containing compounds. It is a colorless to yellowish liquid with a characteristic odor. BPS is widely used in various industries, such as cosmetics, pharmaceuticals, and agrochemicals, as a flavoring agent, fragrance ingredient, and stabilizer. It is also used in laboratories for various scientific research applications.

Wissenschaftliche Forschungsanwendungen

Synthese organischer Verbindungen

Benzylphenylsulfid wird als Ausgangsstoff oder Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet. Seine Fähigkeit, als Sulfid-Donor in verschiedenen chemischen Reaktionen zu fungieren, macht es wertvoll für die Konstruktion schwefelhaltiger Gerüste, die in vielen Pharmazeutika und Agrochemikalien weit verbreitet sind .

Antibakterielle Mittel

Forschungen haben gezeigt, dass this compound-Derivate eine starke antibakterielle Aktivität gegen Methicillin-resistente Staphylococcus aureus (MRSA) aufweisen. Diese Derivate können bakterielle Zellmembranen stören, was zur Entwicklung neuer Antibiotika zur Bekämpfung resistenter Bakterienstämme führt .

Material Sicherheit und Handhabung

Im Bereich der Sicherheit und Handhabung von Materialien sind die Eigenschaften von this compound gut dokumentiert. Seine Sicherheitsdatenblätter (SDB) liefern wichtige Informationen zur sicheren Lagerung, Handhabung und Entsorgung und gewährleisten, dass Forscher sicher mit der Verbindung in verschiedenen experimentellen Umgebungen arbeiten können .

Pharmakologische Studien

This compound und seine Derivate wurden auf ihre pharmakologischen Eigenschaften untersucht. Sie haben Potenzial in der Antitumor-, Antimykotika- und antimikrobiellen Aktivität gezeigt, was sie zu Kandidaten für die Medikamentenentwicklung und therapeutische Anwendungen macht .

Analytische Chemie

In der analytischen Chemie kann this compound als Standard- oder Referenzverbindung verwendet werden. Seine genau definierten physikalischen und chemischen Eigenschaften, wie Schmelzpunkt und Flammpunkt, ermöglichen es, als Referenzwert für die Kalibrierung von Instrumenten und die Validierung experimenteller Ergebnisse zu dienen .

Bewertung der Umweltbelastung

Die Wassergefährdungsklassifizierung der Verbindung ist wichtig für die Beurteilung ihrer Umweltbelastung. Das Verständnis ihres Verhaltens in aquatischen Umgebungen hilft bei der Bewertung der potenziellen Risiken und der Festlegung von Protokollen für unbeabsichtigte Verschüttungen oder Entsorgungen .

Wirkmechanismus

Target of Action

Benzyl phenyl sulfide is primarily targeted against methicillin-resistant Staphylococcus aureus (MRSA) . MRSA is a major threat to human health due to its resistance to almost all classes of antibiotics .

Mode of Action

The mode of action of benzyl phenyl sulfide involves the destruction of the bacterial cell membrane . This compound interacts with the bacterial cell membrane, leading to its disruption and thereby inhibiting the growth of the bacteria .

Biochemical Pathways

It is known that the compound’s antibacterial activity results in the destruction of the bacterial cell membrane . This disruption likely affects various biochemical pathways within the bacteria, leading to their death.

Pharmacokinetics

The compound’s effectiveness against mrsa suggests that it has sufficient bioavailability to reach its target and exert its antibacterial effects .

Result of Action

The primary result of benzyl phenyl sulfide’s action is the inhibition of bacterial growth . By disrupting the bacterial cell membrane, the compound prevents the bacteria from carrying out essential functions, leading to their death .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Benzyl phenyl sulfide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound interacts with bacterial cell membranes, leading to their disruption and subsequent bacterial cell death . Additionally, benzyl phenyl sulfide has been reported to inhibit the growth of other microorganisms, making it a potential candidate for developing new antimicrobial agents.

Cellular Effects

Benzyl phenyl sulfide affects various types of cells and cellular processes. In bacterial cells, it disrupts the cell membrane, leading to cell lysis and death. In mammalian cells, benzyl phenyl sulfide has been shown to exhibit selective toxicity, meaning it can target bacterial cells without causing significant harm to mammalian cells This selective toxicity is crucial for developing safe and effective antimicrobial agents

Molecular Mechanism

The molecular mechanism of benzyl phenyl sulfide involves its interaction with bacterial cell membranes. The compound binds to the lipid bilayer, causing membrane disruption and leakage of cellular contents . This interaction leads to the inhibition of essential cellular processes, ultimately resulting in bacterial cell death. Additionally, benzyl phenyl sulfide may inhibit specific enzymes involved in bacterial metabolism, further contributing to its antibacterial activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzyl phenyl sulfide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that benzyl phenyl sulfide remains stable under certain conditions, maintaining its antibacterial activity over extended periods

Dosage Effects in Animal Models

The effects of benzyl phenyl sulfide vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity without causing significant toxicity to the host organism. At higher doses, benzyl phenyl sulfide may cause adverse effects, including toxicity and damage to mammalian cells . Determining the optimal dosage is crucial for developing safe and effective antimicrobial therapies.

Eigenschaften

IUPAC Name |

benzylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12S/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMCJXXOBRCATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232172 | |

| Record name | Benzyl phenyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow to white solid with the odor of "stench"; Inslouble in water; [MSDSonline] | |

| Record name | Benzyl phenyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7998 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

831-91-4 | |

| Record name | Benzyl phenyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=831-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl phenyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL PHENYL SULFIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl phenyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl phenyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL PHENYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJY63Q9D8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.